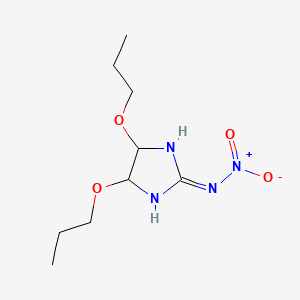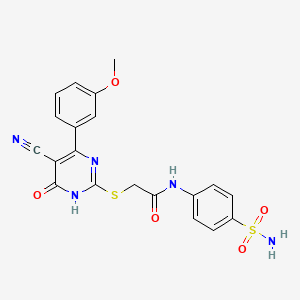
N-nitro-4,5-dipropoxyimidazolidin-2-imine
Overview
Description
N-nitro-4,5-dipropoxyimidazolidin-2-imine is a chemical compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of nitro and dipropoxy groups attached to the imidazolidin-2-imine core. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-nitro-4,5-dipropoxyimidazolidin-2-imine typically involves the nitration of imidazoles. One common method is the reaction of imidazole derivatives with nitrating agents such as nitric acid or sulfuric-nitric acid mixtures. The reaction conditions often require careful control of temperature and acidity to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-nitro-4,5-dipropoxyimidazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or dipropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazoles with various functional groups.
Scientific Research Applications
N-nitro-4,5-dipropoxyimidazolidin-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-nitro-4,5-dipropoxyimidazolidin-2-imine involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potential cell damage. The compound’s dipropoxy groups may also influence its solubility and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
N-nitroimidazoles: Compounds with similar nitroimidazole cores but different substituents.
Dipropoxyimidazoles: Compounds with dipropoxy groups attached to the imidazole ring but lacking the nitro group.
Uniqueness
N-nitro-4,5-dipropoxyimidazolidin-2-imine is unique due to the combination of nitro and dipropoxy groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
N-(4,5-dipropoxyimidazolidin-2-ylidene)nitramide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O4/c1-3-5-16-7-8(17-6-4-2)11-9(10-7)12-13(14)15/h7-8H,3-6H2,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJFTRORFYIHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(NC(=N[N+](=O)[O-])N1)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B3717928.png)
![N'~1~-{2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE](/img/structure/B3717931.png)
![13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B3717936.png)
![2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B3717939.png)
![2-[(2-chlorophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B3717942.png)
![2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE](/img/structure/B3717945.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3717957.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3717970.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B3717982.png)
![2-(METHYLSULFANYL)-5-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B3717983.png)
![2-[(4-Bromophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]propanehydrazide](/img/structure/B3718011.png)
![(5E)-2-(phenylamino)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B3718016.png)
![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-1-YL)amino]propanehydrazide](/img/structure/B3718023.png)
